molecular formula C15H19N5O2 B2511092 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1902896-26-7

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2511092
CAS No.: 1902896-26-7
M. Wt: 301.35
InChI Key: SBAFNBBATFOQFF-UHFFFAOYSA-N
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Description

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H19N5O2 and its molecular weight is 301.35. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Structural Analysis

  • Molecular Interaction with CB1 Cannabinoid Receptor : A study explored the molecular interactions of a structurally similar compound, highlighting its antagonist behavior at the CB1 cannabinoid receptor. Conformational analysis and comparative molecular field analysis (CoMFA) were used to understand the binding interactions and activity at the receptor (Shim et al., 2002).

Synthetic Pathways and Chemical Modifications

  • Novel Fused Heterobicycles Synthesis : A synthetic approach was reported for the creation of novel fused heterobicycles, demonstrating the compound's utility in generating diverse chemical structures (Karthikeyan et al., 2014).
  • Glycine Transporter 1 Inhibitor Identification : Research identified a structurally related compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, showcasing the compound's relevance in neuroscience research (Yamamoto et al., 2016).
  • Antimicrobial Activity Evaluation : Another study synthesized and evaluated pyridine-thiones and related compounds for antimicrobial activity, revealing potential applications in developing new antimicrobial agents (Othman, 2013).

Biological Applications and Mechanistic Insights

  • Inverse Agonists at the Cannabinoid CB1 Receptor : Research into biarylpyrazole compounds related to the query compound highlighted the importance of specific substituents for CB1 receptor antagonist activity and provided insight into the mechanism of action for these types of molecules (Hurst et al., 2006).
  • Potassium-Competitive Acid Blockers (P-CABs) : A study on 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines, which share a core structure with the query compound, explored their potential as P-CABs, indicating their significance in developing treatments for acid-related disorders (Palmer et al., 2007).

Properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-10-8-13(19-18-10)20-6-4-12(5-7-20)17-15(22)11-2-3-14(21)16-9-11/h2-3,8-9,12H,4-7H2,1H3,(H,16,21)(H,17,22)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAFNBBATFOQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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